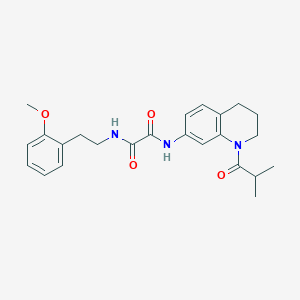
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxyphenethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C24H29N3O4 and its molecular weight is 423.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxyphenethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure characterized by the integration of a tetrahydroquinoline moiety with an oxalamide linkage. Its chemical formula is C21H24N4O3, and it has a molecular weight of approximately 380.4 g/mol.
Chemical Structure
The structural representation of the compound can be summarized as follows:
- Molecular Formula : C21H24N4O3
- Molecular Weight : 380.4 g/mol
This compound's unique structure allows it to interact with various biological targets, potentially leading to diverse pharmacological effects.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Compounds featuring tetrahydroquinoline structures are often associated with various pharmacological effects, including antimicrobial properties.
In Vitro Studies
The antimicrobial activity has been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values obtained from studies are as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate the potential of this compound as a treatment option for infections resistant to conventional antibiotics.
Anticancer Activity
Research has also indicated that this compound may possess anticancer properties. The mechanism of action appears to involve the inhibition of specific enzymes and modulation of cell signaling pathways related to cancer progression.
Case Studies
A notable case study explored the effects of this compound on various cancer cell lines. The results demonstrated:
- Cell Line Tested : Human breast cancer (MCF-7)
- Observed Effect : Induction of apoptosis at concentrations above 50 µM.
These findings suggest that further investigation into its anticancer mechanisms and potential therapeutic applications is warranted.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : Binding to active sites of enzymes crucial for microbial growth or cancer cell proliferation.
- Receptor Modulation : Interacting with receptors involved in signaling pathways that regulate cell survival and apoptosis.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. Key steps in the synthesis include:
- Formation of Tetrahydroquinoline Core : Synthesized via cycloaddition reactions involving aniline derivatives and aldehydes.
- Introduction of Isobutyryl Group : Achieved through acylation methods.
- Formation of Oxalamide Moiety : Finalized through reaction with oxalyl chloride followed by amine coupling.
These synthetic routes highlight the complexity and versatility in producing this compound for research purposes.
Eigenschaften
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-16(2)24(30)27-14-6-8-17-10-11-19(15-20(17)27)26-23(29)22(28)25-13-12-18-7-4-5-9-21(18)31-3/h4-5,7,9-11,15-16H,6,8,12-14H2,1-3H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEATCAWVJSIRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













